molecular formula C14H12O3 B6325544 2'-(Hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid CAS No. 679407-00-2

2'-(Hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B6325544
CAS No.: 679407-00-2
M. Wt: 228.24 g/mol
InChI Key: DMKNNFTYLMTWOF-UHFFFAOYSA-N
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Description

2’-(Hydroxymethyl)[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C14H12O3 It is a derivative of biphenyl, featuring a hydroxymethyl group at the 2’ position and a carboxylic acid group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Hydroxymethyl)[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl as the core structure.

    Functionalization: Introduction of the hydroxymethyl group at the 2’ position can be achieved through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

    Carboxylation: The carboxylic acid group at the 4 position can be introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.

    Catalytic Processes: Employing catalysts to enhance reaction rates and selectivity, reducing the need for harsh reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2’-(Hydroxymethyl)[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in a dicarboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

    Oxidation: Formation of 2’-(Carboxymethyl)[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: Formation of 2’-(Hydroxymethyl)[1,1’-biphenyl]-4-aldehyde or 2’-(Hydroxymethyl)[1,1’-biphenyl]-4-alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

2’-(Hydroxymethyl)[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism by which 2’-(Hydroxymethyl)[1,1’-biphenyl]-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2’-(Hydroxymethyl)[1,1’-biphenyl]-2-carboxylic acid
  • 2’-(Hydroxymethyl)biphenyl-3-carboxylic acid
  • 2’-(Hydroxymethyl)[1,1’-biphenyl]-2-ol

Uniqueness

2’-(Hydroxymethyl)[1,1’-biphenyl]-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

4-[2-(hydroxymethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-9-12-3-1-2-4-13(12)10-5-7-11(8-6-10)14(16)17/h1-8,15H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKNNFTYLMTWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600695
Record name 2'-(Hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679407-00-2
Record name 2'-(Hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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